molecular formula C17H26N2O3S B7631762 N-cyclopentyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-sulfonamide

N-cyclopentyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-sulfonamide

Cat. No. B7631762
M. Wt: 338.5 g/mol
InChI Key: HFAVDNNXOQZUSA-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-sulfonamide, also known as CPPS, is a chemical compound that has gained significant attention in the field of scientific research. CPPS is a sulfonamide derivative that has shown potential in the treatment of various diseases, including cancer, inflammation, and neuropathic pain.

Mechanism of Action

N-cyclopentyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-sulfonamide exerts its effects through the inhibition of various enzymes, including carbonic anhydrase and carbonic anhydrase-related proteins. It also modulates the activity of various ion channels, including TRPA1 and TRPV1. These mechanisms of action contribute to the anti-cancer, anti-inflammatory, and analgesic properties of N-cyclopentyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-sulfonamide.
Biochemical and Physiological Effects:
N-cyclopentyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-sulfonamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the secretion of pro-inflammatory cytokines, including TNF-α and IL-1β. N-cyclopentyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-sulfonamide has also been shown to reduce the production of reactive oxygen species and inhibit angiogenesis. Physiologically, N-cyclopentyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-sulfonamide has been found to reduce pain and inflammation in animal models.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be verified using various analytical techniques, including NMR and HPLC. However, N-cyclopentyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-sulfonamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-cyclopentyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-sulfonamide. One potential area of research is the development of N-cyclopentyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-sulfonamide derivatives with improved solubility and bioavailability. Additionally, the anti-cancer properties of N-cyclopentyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-sulfonamide could be further explored, with a focus on its potential use in combination with other anti-cancer drugs. Finally, the potential use of N-cyclopentyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-sulfonamide in the treatment of other diseases, including neurodegenerative diseases, could be investigated.
In conclusion, N-cyclopentyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-sulfonamide is a promising chemical compound that has shown potential in the treatment of various diseases. Its synthesis method is relatively simple, and it has been extensively studied for its anti-cancer, anti-inflammatory, and analgesic properties. Future research should focus on the development of N-cyclopentyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-sulfonamide derivatives and the exploration of its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of N-cyclopentyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-sulfonamide involves the reaction of cyclopentylamine and 4-hydroxybenzyl alcohol with piperidine-3-sulfonyl chloride in the presence of a base. The product is then purified using various techniques, including column chromatography and recrystallization. The yield of the synthesis process is around 60%, and the purity of the compound is greater than 98%.

Scientific Research Applications

N-cyclopentyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. N-cyclopentyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-sulfonamide has also been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, N-cyclopentyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-sulfonamide has been shown to have analgesic properties, making it a potential treatment for neuropathic pain.

properties

IUPAC Name

N-cyclopentyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c20-16-9-7-14(8-10-16)12-19-11-3-6-17(13-19)23(21,22)18-15-4-1-2-5-15/h7-10,15,17-18,20H,1-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAVDNNXOQZUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2CCCN(C2)CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-sulfonamide

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